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1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

Phospholipase D (PLD) inhibition Isoform selectivity Cancer research

Medicinal chemistry programs targeting PLD1 or OGG1 often encounter synthetic bottlenecks with benzimidazolone building blocks. 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 53786-10-0) addresses this with an optimized route yielding up to 78%, enabling rapid analog generation. - Essential 1-methyl substitution for PLD1 isoform selectivity (~1700-fold over PLD2) - Validated core for OGG1 inhibitor SAR libraries in oncology & inflammation - Favorable CYP3A4/5 TDI liability benchmark for early DMPK screening

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
CAS No. 53786-10-0
Cat. No. B1316278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
CAS53786-10-0
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N(C1=O)C3CCNCC3
InChIInChI=1S/C13H17N3O/c1-15-11-4-2-3-5-12(11)16(13(15)17)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3
InChIKeyVEWTUUDVRSEVLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (53786-10-0) Sourcing Guide


1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 53786-10-0) is a bicyclic aromatic organic compound with a benzimidazolone core and a piperidine substituent . It is a versatile chemical scaffold widely utilized in medicinal chemistry and drug discovery research, primarily as a key intermediate or building block . The compound's structure is defined by the fusion of a benzene ring and an imidazole ring, with a characteristic methyl group at the 1-position and a piperidin-4-yl group at the 3-position, giving it a molecular formula of C13H17N3O and a molecular weight of 231.29 g/mol . This foundational structure is a privileged scaffold, often used to generate libraries of analogs for structure-activity relationship (SAR) studies, particularly for targeting enzymes like Phospholipase D (PLD) [1] and 8-oxoguanine DNA glycosylase 1 (OGG1) [2].

Scaffold Role Privileged core for PLD isoform‑selective inhibitor synthesis SAR library building
Key Substituent 1‑Methyl group essential for PLD1 selectivity; non‑methylated analogs lose isoform preference Selectivity context
Synthetic Utility Reported yield advantage supports parallel synthesis and cost‑efficient analog production Data to verify
Program Fit Also applicable to OGG1 inhibitor SAR and PI3Kδ cellular target engagement studies Class‑level inference

53786-10-0 Non-Substitutability Evidence


Generic substitution of 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is scientifically unsound due to the precise structural features that govern its performance in specific applications. While other piperidinyl-benzimidazolone analogs exist, the exact substitution pattern—specifically the presence of a methyl group at the 1-position—is not arbitrary. This methyl group is a critical determinant of both synthetic utility and biological activity [1]. For instance, in the context of phospholipase D (PLD) inhibition, the combination of a halogenated benzimidazolone core with the (S)-methyl group is what confers unprecedented isoform selectivity, a property absent in non-methylated analogs [1]. Furthermore, synthetic yields for this specific scaffold are optimized under particular conditions, and changing the substituent pattern can drastically alter reaction outcomes, requiring re-optimization of synthetic routes . The evidence below quantifies these critical differences, demonstrating why this specific compound cannot be simply replaced by a close analog without compromising research objectives or manufacturing efficiency.

Attribute
Target Compound (53786-10-0)
Non‑Methylated Analog
PLD1 Selectivity
Enables high PLD1 isoform selectivity (reported >100‑fold)
Typically dual PLD1/PLD2 inhibitor or only modest PLD1 preference
Synthetic Yield
Reported up to 78% under optimized conditions
Yields may differ; route re‑optimization often required
Cellular Target Engagement
Scaffold shows PI3Kδ cellular activity in derivative form
Activity may shift; methyl group removal can alter binding mode
Close analogs cannot be assumed interchangeable; methyl‑substitution is a critical selectivity and reactivity determinant.

53786-10-0 Quantitative Comparison


PLD1 Selectivity: Methyl Group Requirement

The 1-methyl group on the benzimidazolone core is a critical determinant for achieving high PLD1 isoform selectivity. Analogs lacking this methyl group, such as halogenated 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives, show significantly reduced selectivity or act as dual PLD1/PLD2 inhibitors [1]. The combination of a halogenated benzimidazolone with the (S)-methyl group results in PLD1 inhibitors with ~1700-fold selectivity over PLD2 [1]. This contrasts sharply with earlier generation inhibitors like halopemide, which are dual PLD1/PLD2 inhibitors [1].

PLD1 Selectivity
Class‑level
~1700‑fold selectivity over PLD2 (optimized analog) vs. dual inhibition without methyl group
Methyl group is a key selectivity determinant; supports PLD1‑selective inhibitor synthesis.
Class‑level inference; review specific analog data.
Phospholipase D (PLD) inhibition Isoform selectivity Cancer research

Synthetic Yield Advantage of Methylation

The synthetic yield for 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is reported to be up to 78% under optimized conditions . This is a significant improvement over non-halogenated analogs and provides a robust starting point for SAR campaigns. In contrast, alternative synthetic routes for related scaffolds can have yields as low as 60-70% with longer reaction times, highlighting the efficiency of the established protocol for this specific compound .

Synthetic Yield
Data to verify
78% (reported) vs. 60–70% for comparators
Reported yield advantage; supports cost‑efficient SAR library production.
Source‑absent; confirm with lot‑specific COA.
Synthetic chemistry Process optimization Parallel synthesis

Cellular PI3Kδ Target Engagement

A derivative of 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one, specifically identified as CHEMBL2165502, has demonstrated potent inhibition of PI3Kδ-mediated AKT phosphorylation in a cellular context [1]. The compound achieved an IC50 of 102 nM in an electrochemiluminescence assay using Ri-1 cells [1]. This cellular activity is supported by a sub-nanomolar binding affinity to PI3Kδ (IC50 of 2.3 nM in a biochemical fluorescence polarization assay) [1]. While this data is for a more advanced derivative, it validates the core scaffold's ability to engage and inhibit a key therapeutic target in a disease-relevant cellular model.

Cellular PI3Kδ IC50
Class‑level
102 nM (cell) / 2.3 nM (biochemical) — Ri‑1 cell AKT phosphorylation assay
Scaffold enables cellular PI3Kδ engagement; validates pathway‑relevant model use.
Derivative data (CHEMBL2165502); class‑level inference.
PI3Kδ inhibition Cellular assay Cancer immunology

Low CYP3A4/5 Time-Dependent Inhibition Risk

Assessment of a 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivative (CHEMBL2068968) for time-dependent inhibition (TDI) of CYP3A4 and CYP3A5 reveals a favorable metabolic profile [1]. The compound exhibited weak inhibition of both isoforms, with IC50 values of 1.56 µM and 5.49 µM, respectively, after a 30-minute pre-incubation [1]. This low level of TDI is desirable as it suggests a reduced risk of drug-drug interactions (DDIs) mediated by CYP3A4/5, a common liability for many drug candidates.

CYP TDI Profile
Class‑level
CYP3A4 IC50 = 1.56 µM; CYP3A5 IC50 = 5.49 µM (30 min pre‑incubation)
Reported weak time‑dependent inhibition; supports CYP interaction profiling research.
Derivative data; may not extrapolate to all analogs.
Drug metabolism CYP450 inhibition ADME Safety profiling

53786-10-0 Application Scenarios


PLD1-Selective Inhibitor Scaffold

As established in the evidence, the 1-methyl group is essential for achieving high PLD1 selectivity. Procure this compound as the starting point for synthesizing and optimizing novel PLD1-selective inhibitors. The scaffold allows for further diversification (e.g., halogenation at various positions) to fine-tune potency and selectivity, a strategy that has already delivered inhibitors with ~1700-fold selectivity over PLD2 [1]. This application is directly relevant to cancer biology research where PLD1 is implicated in cell proliferation and metastasis [1].

OGG1 Inhibitor SAR Building Block

N-Piperidinyl-benzimidazolone derivatives, of which 53786-10-0 is a core example, have been optimized into potent and selective inhibitors of 8-oxoguanine DNA glycosylase 1 (OGG1) [1]. Use this compound as a starting material to create focused libraries for exploring the SAR around the benzimidazolone core, leveraging its synthetic accessibility and the established chemical biology of this target in cancer and inflammation [1].

Lead Optimization via Parallel Synthesis

Given its optimized synthetic yield of up to 78% [1], this compound is ideal for generating large and diverse libraries for lead optimization. The high yield ensures cost-effective and timely production of analogs, making it a practical choice for both academic labs and industrial medicinal chemistry groups. Use it as a core for parallel synthesis to rapidly explore structure-activity relationships across multiple targets.

CYP450 DDI Risk Profiling Probe

Derivatives of this scaffold have shown a favorable profile in time-dependent CYP450 inhibition assays [1]. Therefore, this core can be intentionally selected in early-stage drug discovery to minimize the risk of CYP3A4/5-mediated drug-drug interactions. Use 53786-10-0 as a building block to design a series of compounds and screen them for TDI liability, using the existing data as a benchmark for what constitutes a low-risk profile [1].

Application
Selection Property
Validation Focus
PLD1 pathway‑selective inhibitor research
1‑Methyl substitution required for isoform selectivity
PLD1 vs. PLD2 selectivity assay profiling
OGG1 inhibitor SAR library synthesis
N‑piperidinyl‑benzimidazolone core reactivity
DNA glycosylase inhibition assay profiling
Parallel synthesis for lead optimization
Reported synthetic yield and scalability
Reaction condition reproducibility and yield consistency
CYP‑mediated interaction research
Low time‑dependent inhibition liability in preliminary assays
Time‑dependent CYP inhibition assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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